[4-(4-Bromophenoxy)-3-fluorophenyl]methanol
Overview
Description
[4-(4-Bromophenoxy)-3-fluorophenyl]methanol: is an organic compound that features a bromophenoxy group and a fluorophenyl group attached to a methanol moiety. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Bromophenoxy)-3-fluorophenyl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromophenol and 3-fluorobenzaldehyde.
Formation of Intermediate: The 4-bromophenol undergoes a nucleophilic substitution reaction with 3-fluorobenzaldehyde in the presence of a base such as potassium carbonate, forming an intermediate compound.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Bromophenoxy)-3-fluorophenyl]methanol: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used under appropriate conditions.
Major Products
Oxidation: Formation of 4-(4-bromophenoxy)-3-fluorobenzaldehyde.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of compounds like 4-(4-aminophenoxy)-3-fluorophenylmethanol.
Scientific Research Applications
[4-(4-Bromophenoxy)-3-fluorophenyl]methanol: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(4-Bromophenoxy)-3-fluorophenyl]methanol involves its interaction with specific molecular targets. The bromophenoxy and fluorophenyl groups can interact with various enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
[4-(4-Bromophenoxy)-3-fluorophenyl]methanol: can be compared with similar compounds such as:
4-(4-Bromophenoxy)phenylmethanol: Lacks the fluorine atom, which may affect its reactivity and biological activity.
4-Bromophenylacetic acid: Contains a carboxylic acid group instead of a hydroxyl group, leading to different chemical properties and applications.
The presence of both bromine and fluorine atoms in This compound makes it unique, as these halogens can significantly influence the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
[4-(4-bromophenoxy)-3-fluorophenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO2/c14-10-2-4-11(5-3-10)17-13-6-1-9(8-16)7-12(13)15/h1-7,16H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUCJMFWXQVGOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)CO)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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